molecular formula C7H8ClNO B1386692 2-Methylisonicotinaldehyde hydrochloride CAS No. 1171742-69-0

2-Methylisonicotinaldehyde hydrochloride

Cat. No. B1386692
CAS RN: 1171742-69-0
M. Wt: 157.6 g/mol
InChI Key: UDCKDGVYVHNHHP-UHFFFAOYSA-N
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Description

2-Methylisonicotinaldehyde hydrochloride is a chemical compound with the formula C7H8ClNO .


Molecular Structure Analysis

The molecular structure of 2-Methylisonicotinaldehyde hydrochloride consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

2-Methylisonicotinaldehyde hydrochloride has specific physical and chemical properties, including its molecular weight, density, melting point, boiling point, and more .

Scientific Research Applications

1. Crystal Structure Analysis

Szafran, Katrusiak, and Dega-Szafran (2006) explored the crystal structure of bis(1-methylisonicotinate) hydrochloride monohydrate, a compound closely related to 2-Methylisonicotinaldehyde hydrochloride. They studied the hydrogen bond formations and electrostatic interactions, providing insights into the molecular interactions and stability of such compounds (Szafran, Katrusiak, & Dega-Szafran, 2006).

2. Kinetics and Mechanism of Acid-Catalyzed Reactions

Fedoron̆ko et al. (1980) investigated the kinetics and mechanisms of acid-catalyzed reactions involving methylated trioses, which include compounds like 2-Methylisonicotinaldehyde hydrochloride. This research is vital for understanding the reactivity and potential applications of such compounds in various chemical processes (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).

3. Organic Chemistry and Synthesis

Mukarramov (2014) conducted a study on the reactions of hydrochlorides of dihydropyrimidine-4-ones, which are structurally related to 2-Methylisonicotinaldehyde hydrochloride. This research contributes to our understanding of the potential uses of such compounds in organic synthesis and the development of new pharmaceuticals and chemicals (Mukarramov, 2014).

4. Pyridoxal Reactions with Amines and Diamines

Kibardina et al. (2016) explored the interactions of pyridoxal (which includes 2-Methylisonicotinaldehyde) with amines and diamines. This study provides valuable information on the chemical behavior of these compounds, which could be useful in pharmaceutical and biochemical research (Kibardina, Trifonov, Bagautdinova, Dobrynin, Pudovik, Burilov, & Pudovik, 2016).

5. X-ray Diffraction, NMR Crystallography, and Molecular Modeling

Nilsson Lill et al. (2018) utilized X-ray diffraction, solid-state NMR, and molecular modeling to analyze the crystal structures of compounds related to 2-Methylisonicotinaldehyde hydrochloride. This kind of research is crucial for understanding the physical and chemical properties of these compounds, which has implications in drug design and material science (Nilsson Lill, Widdifield, Pettersen, Svensk Ankarberg, Lindkvist, Aldred, Gracin, Shankland, Shankland, Schantz, & Emsley, 2018).

Safety And Hazards

The safety and hazards associated with 2-Methylisonicotinaldehyde hydrochloride are not clearly defined in the literature. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

properties

IUPAC Name

2-methylpyridine-4-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCKDGVYVHNHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656498
Record name 2-Methylpyridine-4-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisonicotinaldehyde hydrochloride

CAS RN

1171742-69-0
Record name 2-Methylpyridine-4-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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